molecular formula C8H7F4NO B3211678 5-Fluoro-2-(trifluoromethoxy)benzylamine CAS No. 1092460-98-4

5-Fluoro-2-(trifluoromethoxy)benzylamine

Cat. No.: B3211678
CAS No.: 1092460-98-4
M. Wt: 209.14
InChI Key: FPZXDOJFLLZXCM-UHFFFAOYSA-N
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Description

5-Fluoro-2-(trifluoromethoxy)benzylamine is a chemical compound with the molecular weight of 209.14 . Its IUPAC name is [5-fluoro-2-(trifluoromethoxy)phenyl]methanamine .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H7F4NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2 . This indicates that the compound has a benzylamine core with fluorine and trifluoromethoxy substituents.


Physical and Chemical Properties Analysis

This compound has a molecular weight of 209.14 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and solubility were not available in the sources I found.

Scientific Research Applications

Fluorination Protocols in Medicinal Chemistry

5-Fluoro-2-(trifluoromethoxy)benzylamine and related compounds have been extensively studied due to their potential applications in medicinal chemistry. A study highlights the Pd(OTf)2 x 2 H2O-catalyzed ortho-fluorination of triflamide-protected benzylamines, indicating the crucial role of N-fluoro-2,4,6-trimethylpyridinium triflate and NMP as a promoter. This fluorination protocol is considered broadly applicable in medicinal chemistry due to its ability to convert triflamide into a wide range of synthetically useful functional groups (Wang, Mei, & Yu, 2009).

Synthesis of Fluorinated Organic Compounds

The introduction of trifluoromethoxy groups into organic molecules is gaining attention, especially in pharmaceuticals and agrochemicals, due to the groups' strongly electron-withdrawing nature and high lipophilicity. However, challenges in synthesizing trifluoromethoxylated organic molecules exist. The study on asymmetric silver-catalyzed intermolecular bromotrifluoromethoxylation of alkenes with a new trifluoromethoxylation reagent addresses these challenges, showcasing the method's scalability, mild reaction conditions, and broad functional group compatibility (Guo et al., 2017).

Applications in Agriculture and Medicinal Chemistry

Fluoroalkyl amino reagents have been developed for the introduction of the fluoro(trifluoromethoxy)methyl group in Vilsmeier-type acylations of aromatic substrates or in the synthesis of fluorinated pyrazoles, important building blocks for medicinal and agricultural chemistry (Schmitt et al., 2017).

Development of Herbicides

This compound derivatives play a crucial role in the synthesis of pyrimidinyloxybenzylamine herbicides, showcasing its significance in the agricultural sector (Qi-sun, 2005).

Material Science Applications

The compound and its derivatives have implications in material sciences too. For instance, soluble fluoro-polyimides synthesized from the reaction of a fluorine-containing aromatic diamine with aromatic dianhydrides show excellent thermal stability, low moisture absorption, and high hygrothermal stability, indicating their potential use in high-performance materials (Xie et al., 2001).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

Properties

IUPAC Name

[5-fluoro-2-(trifluoromethoxy)phenyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F4NO/c9-6-1-2-7(5(3-6)4-13)14-8(10,11)12/h1-3H,4,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPZXDOJFLLZXCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)CN)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F4NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1092460-98-4
Record name 5-Fluoro-2-(trifluoromethoxy)benzylamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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